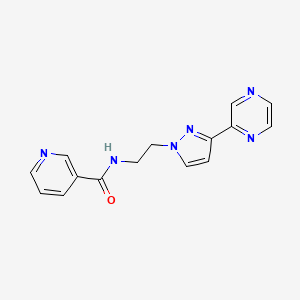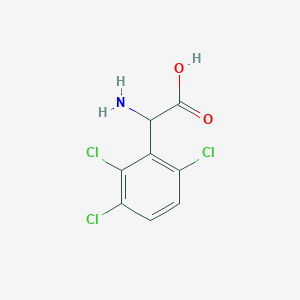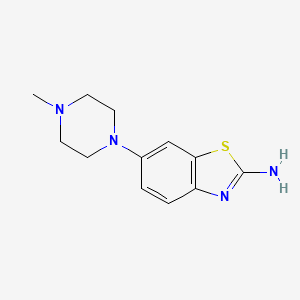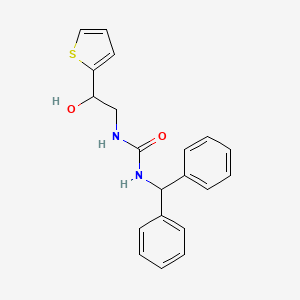![molecular formula C15H11ClN2O3S B2525157 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 2034223-91-9](/img/structure/B2525157.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a heterocyclic organic molecule comprising various functional groups like chloro, thieno, pyridin, furan, and isoxazol. This diverse structure can be potentially used in many scientific fields, owing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
To synthesize (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone:
Formation of the thieno-pyridine moiety: : Start with the chloroacetylation of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-one using chloroacetyl chloride and a base such as triethylamine.
Isoxazole ring construction: : Perform a cyclization reaction with furan-2-carboxylic acid and hydroxylamine hydrochloride to create the isoxazol structure.
Condensation: : The two synthesized parts, the thieno-pyridine and the isoxazole derivatives, undergo a condensation reaction to form the final compound under basic conditions, often using reagents like potassium carbonate.
Industrial Production Methods:
For large-scale production, employing optimized routes using automated reactors with real-time monitoring ensures quality and yield. Industrial methods may adapt microwave-assisted synthesis or flow chemistry to reduce reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : The compound may undergo oxidation with agents like hydrogen peroxide, or reduction with hydride donors.
Substitution Reactions: : Substitution mainly at the chloro or methanone positions using nucleophiles like amines or thiols.
Cycloaddition: : Isoxazole rings can engage in [3+2] cycloaddition reactions with alkynes or alkenes.
Common Reagents and Conditions:
Oxidation: : Utilizing peracids or manganese dioxide under mild heating.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry solvents.
Substitution: : Using reagents such as sodium azide, alcohols, and acids under reflux conditions.
Major Products Formed:
From oxidation: formation of ketones or aldehydes.
From reduction: formation of alcohols.
From substitution: new derivatives with various functional groups replacing the chloro atom or modifying the methanone group.
Scientific Research Applications
The scientific applications of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone are vast:
Chemistry: : As an intermediate for synthesizing complex organic molecules.
Biology: : Potential as a bioactive compound in various biological assays.
Medicine: : Potential lead compound in drug design due to its multifunctional groups which can interact with different biological targets.
Industry: : Use as a precursor for the development of novel polymers or materials with unique properties.
Mechanism of Action
In biological systems:
Molecular Targets: : The compound could potentially bind to specific enzymes or receptors due to its structure, causing inhibition or activation of these biomolecules.
Pathways Involved: : Interaction with cellular pathways like oxidative stress response, signal transduction pathways due to the presence of the isoxazole ring known for its biological activity.
Comparison with Similar Compounds
When compared to similar compounds like:
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: ,
(5-(furan-2-yl)isoxazol-3-yl)methanol: ,
Its uniqueness lies in the combination of functional groups providing a broader range of reactivity and potential applications. The additional furan and isoxazole moieties in our compound offer greater chemical diversity than more simplified analogs, expanding its possible use in diverse fields.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-14-6-9-8-18(4-3-13(9)22-14)15(19)10-7-12(21-17-10)11-2-1-5-20-11/h1-2,5-7H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUVQRDEZYQORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)
![4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2525079.png)

![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2525084.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)


